1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
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Overview
Description
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound with a unique structure that combines a butylsulfonyl group, a tetrahydrofuran ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from 3-hydroxytetrahydrofuran and methanesulfonyl chloride.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced through a reaction with butylsulfonyl chloride under basic conditions.
Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-ylmethanamine: A related compound with a similar tetrahydrofuran ring structure.
Butylsulfonyl Derivatives: Compounds with similar butylsulfonyl groups but different core structures.
Uniqueness
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to its combination of a butylsulfonyl group, a tetrahydrofuran ring, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-butylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-2-3-11-19(16,17)15-7-4-6-14(8-9-15)13-5-10-18-12-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJMITGJFDGLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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